1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various fields of scientific research. It features a unique molecular structure that includes a tert-butyl group, a pyrazole ring, and a pyrrolidine ring, which contribute to its chemical properties and biological activities. This compound is classified as an organic heterocyclic compound, specifically a carboxamide, due to the presence of the carboxamide functional group in its structure.
The synthesis of 1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and minimize by-products. Techniques like chromatography may be employed for purification.
The molecular formula of 1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is with a molecular weight of 308.38 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O3 |
| Molecular Weight | 308.38 g/mol |
| IUPAC Name | 1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide |
| InChI | InChI=1S/C15H24N4O3/c1-15(2,3)19-12(20)7-11(14(16)21)13(19)10-8-17-18(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H2,16,21) |
| InChI Key | PUNFFCQJFXHZEM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CCOC |
The compound can undergo various chemical reactions including:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, oxidation might require acidic conditions to facilitate the reaction mechanism effectively.
The mechanism of action for 1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate these targets' activities leading to various biological effects, including potential therapeutic benefits in medicinal chemistry contexts.
The compound appears as a solid or powder at room temperature and is typically stable under standard laboratory conditions.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound's unique structure and properties make it an interesting subject for further research in various scientific fields, particularly in drug discovery and material science.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5